2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid
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Overview
Description
2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . The reaction is carried out at room temperature, and the catalyst can be recycled up to six times without significant loss of activity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The exact industrial processes can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell division and proliferation . By binding to these targets, the compound can disrupt essential cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chlorobenzoic acid
- Benzoxazole derivatives
- Indole derivatives
Uniqueness
Compared to other similar compounds, 2-Amino-6-chloro-1,3-benzoxazole-5-carboxylic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Properties
IUPAC Name |
2-amino-6-chloro-1,3-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-2-6-5(11-8(10)14-6)1-3(4)7(12)13/h1-2H,(H2,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIVDKAGSKIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(O2)N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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